N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-bromobenzamide can be synthesized via a multistep reaction. The initial step involves the synthesis of the key intermediate, N-{[6-substituted-1,3-benzothiazol-2-yl)amino]carbonothioyl}-2/4-substituted benzamides. This intermediate is then subjected to cyclization by refluxing in n-butanol to obtain the desired compound. []
N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-bromobenzamide has demonstrated promising anticonvulsant and anti-nociceptive properties in animal models. [] Its unique structure incorporating both benzothiazole and benzamide groups presents opportunities for further exploration in medicinal chemistry and drug development. Specifically, it could be investigated for potential applications in:
CAS No.: 4579-60-6
CAS No.: 180854-04-0
CAS No.: 16655-63-3
CAS No.: 137592-04-2
CAS No.: 137592-03-1
CAS No.: 17581-52-1